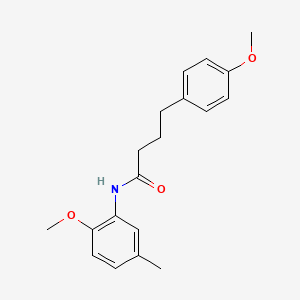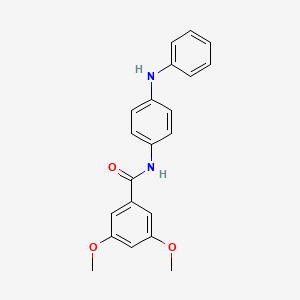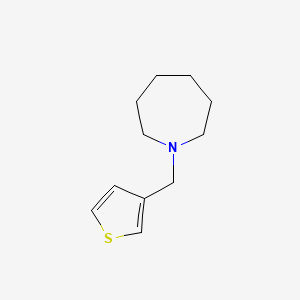![molecular formula C15H17N5O2 B5883339 2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)
2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine, also known as NBMPR, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells.
作用機序
2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine inhibits nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides into the cell. This leads to the accumulation of nucleosides in the extracellular space, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The accumulation of nucleosides in the extracellular space can have various physiological and biochemical effects. For example, it can lead to the activation of purinergic receptors, which are involved in various physiological processes such as neurotransmission, inflammation, and immune response. In addition, the accumulation of nucleosides can also lead to the inhibition of adenosine deaminase, which is involved in the metabolism of adenosine.
実験室実験の利点と制限
2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine has several advantages for lab experiments. It is a potent and specific inhibitor of nucleoside transporters, which makes it a valuable tool for studying the role of nucleoside transporters in various physiological and pathological processes. However, 2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine also has some limitations. It is a small molecule inhibitor, which means that it may not be suitable for studying the function of large membrane proteins. In addition, 2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine. One direction is to study the role of nucleoside transporters in various pathological processes such as cancer and inflammation. Another direction is to develop more potent and specific inhibitors of nucleoside transporters. Finally, the development of new methods for studying the function of membrane proteins may also lead to new insights into the role of nucleoside transporters in physiological and pathological processes.
Conclusion:
In conclusion, 2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine is a potent inhibitor of nucleoside transporters that has been extensively studied for its scientific research applications. It has several advantages for lab experiments, but also has some limitations. The study of 2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine has led to new insights into the role of nucleoside transporters in various physiological and pathological processes, and there are several future directions for the study of this compound.
合成法
The synthesis of 2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine involves several steps. First, 3-nitrobenzyl chloride is reacted with piperazine to form 4-(3-nitrobenzyl)-1-piperazine. This intermediate is then reacted with 2-chloropyrimidine to form 2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine has been used extensively in scientific research for its ability to inhibit nucleoside transporters. Nucleoside transporters are membrane proteins that are responsible for the uptake of nucleosides into cells. Inhibition of nucleoside transporters can lead to the accumulation of nucleosides in the extracellular space, which can have various physiological and biochemical effects.
特性
IUPAC Name |
2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-20(22)14-4-1-3-13(11-14)12-18-7-9-19(10-8-18)15-16-5-2-6-17-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKJWHNLYVYZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(3-Nitrobenzyl)-1-piperazinyl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)

![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)



![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)

![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)

